molecular formula C14H14N4O2 B12311257 ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12311257
M. Wt: 270.29 g/mol
InChI Key: ABZHYNVQKIWTGO-UHFFFAOYSA-N
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Description

Ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a pyrrole ring, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable diketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the ester or pyrrole ring .

Scientific Research Applications

Ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the presence of a pyrrole ring fused to the pyrazolo[1,5-a]pyrimidine core.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

ethyl 7-(1-methylpyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)11-8-16-18-12(4-6-15-13(11)18)10-5-7-17(2)9-10/h4-9H,3H2,1-2H3

InChI Key

ABZHYNVQKIWTGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CN(C=C3)C

Origin of Product

United States

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